1,4,6,9-Tetrachlorodibenzothiophene

AhR activation CYP1A1 induction EROD assay

1,4,6,9-Tetrachlorodibenzothiophene (1,4,6,9-TCDT; CAS 134705-50-3) is a tetra-chlorinated congener of the polychlorinated dibenzothiophene (PCDT) class—sulfur-containing structural analogs of polychlorinated dibenzofurans (PCDFs). With a planar, aromatic dibenzothiophene core substituted at the 1, 4, 6, and 9 positions (molecular formula C₁₂H₄Cl₄S; MW 322.0 g/mol; logP ~6.2–6.7), this compound exhibits the high environmental persistence, lipophilicity, and bioaccumulation potential characteristic of tetra-CDTs.

Molecular Formula C12H4Cl4S
Molecular Weight 322.0 g/mol
CAS No. 134705-50-3
Cat. No. B13006211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,9-Tetrachlorodibenzothiophene
CAS134705-50-3
Molecular FormulaC12H4Cl4S
Molecular Weight322.0 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl
InChIInChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H
InChIKeyQSHZCXSHSWEQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,6,9-Tetrachlorodibenzothiophene (CAS 134705-50-3): A Distinct Polychlorinated Dibenzothiophene Congener for Environmental & Analytical Research


1,4,6,9-Tetrachlorodibenzothiophene (1,4,6,9-TCDT; CAS 134705-50-3) is a tetra-chlorinated congener of the polychlorinated dibenzothiophene (PCDT) class—sulfur-containing structural analogs of polychlorinated dibenzofurans (PCDFs) [1]. With a planar, aromatic dibenzothiophene core substituted at the 1, 4, 6, and 9 positions (molecular formula C₁₂H₄Cl₄S; MW 322.0 g/mol; logP ~6.2–6.7), this compound exhibits the high environmental persistence, lipophilicity, and bioaccumulation potential characteristic of tetra-CDTs . Unlike the more widely studied 2,4,6,8- or 2,3,7,8-TCDT congeners, 1,4,6,9-TCDT possesses a unique chlorine substitution pattern that yields distinct chromatographic and spectroscopic fingerprints, making it a valuable reference standard for congener-specific environmental forensics and structure-activity relationship (SAR) studies within the PCDT family [2].

Why 1,4,6,9-Tetrachlorodibenzothiophene Cannot Be Replaced by Other Tetrachlorodibenzothiophene Isomers


Generic substitution among tetrachlorodibenzothiophene (TCDT) isomers is scientifically indefensible because the number and position of chlorine substituents dictate each congener's physicochemical properties, environmental fate, and biological potency [1]. A 2024 comprehensive review confirmed that the bioaccumulation capacity of tetra-CDTs is specifically governed by substitution pattern, with different congeners exhibiting divergent logKOW values, biotransformation half-lives, and tissue accumulation profiles [1]. Even among TCDT isomers sharing identical molecular formula (C₁₂H₄Cl₄S) and molecular weight (322.0 g/mol), the substitution pattern—whether 1,4,6,9- vs. 2,4,6,8- vs. 2,3,7,8-—produces distinct gas chromatographic retention indices, mass spectral fragmentation, and ¹H NMR signatures that are required for congener-specific identification in environmental monitoring [2]. Substituting an incorrect isomer in an analytical calibration standard, environmental forensics tracer, or toxicological assay introduces congener misidentification and quantitative error, as mass spectrometry alone cannot reliably distinguish the precise structure of different TCDT isomers without authentic reference compounds [2].

Quantitative Differentiation Evidence for 1,4,6,9-Tetrachlorodibenzothiophene Against Closest Analogs


CYP1A1 Induction Potency of 2,3,7,8-TCDT vs. TCDD: Sulfur Substitution Reduces AhR-Mediated Potency by ~1,000-Fold Compared to Dioxin

The sulfur-for-oxygen substitution in the dibenzothiophene scaffold profoundly attenuates aryl hydrocarbon receptor (AhR)-mediated CYP1A1 induction potency. In mouse hepatoma Hepa-1 cell culture, 2,3,7,8-tetrachlorodibenzothiophene (2,3,7,8-TCDT)—the sulfur analog of 2,3,7,8-TCDD—exhibited an EC₅₀ of 7.5 nM for AHH/EROD induction, compared to 8 pM for 2,3,7,8-TCDD, representing an approximately 938-fold reduction in potency [1]. While this direct head-to-head comparison is for the 2,3,7,8-substituted congener, the class-level inference is that all TCDT congeners, including 1,4,6,9-TCDT, are expected to exhibit substantially lower dioxin-like toxicity than their oxygen-containing PCDD counterparts due to the sulfur heteroatom [2]. However, congener-specific potency differences driven by chlorine substitution position remain largely uncharacterized for the 1,4,6,9 isomer, underscoring the need for authentic 1,4,6,9-TCDT reference material in comparative toxicological studies.

AhR activation CYP1A1 induction EROD assay TCDD toxic equivalency

GC Retention of TCDT Congeners Is Substitution-Pattern-Dependent: Authentic 1,4,6,9-TCDT Required for Chromatographic Identification

Gas chromatographic retention behavior of PCDTs on non-polar columns (DB-5 and DB-5ms) is strongly dependent on chlorine substitution position, with the retention order differing from that of the analogous PCDFs [1]. Of the 135 possible PCDT congeners, experimental retention indices (RI) have been determined for only 25, and models built on mean molecular polarizability (α) predict RIs with R² = 0.9942 and SD = 2.22 [2]. The 1,4,6,9-substitution pattern generates a unique predicted RI that differs from common environmental congeners such as 2,4,6,8-TCDT and 2,3,7,8-TCDT, meaning that without the authentic 1,4,6,9-TCDT standard, chromatographic peak assignment in environmental samples remains ambiguous [2]. Specifically, the position-of-Cl-substitution (NPCS) model yields RI = 6.23 + 13.36 × N (R² = 0.9953, SD = 1.99), where N is a substitution-position descriptor, producing distinct N values for each TCDT isomer [2].

GC retention index QSRR congener-specific analysis DB-5 stationary phase

2,4,6,8-TCDT Dominates Environmental Samples at 5–10× TCDD Levels in Crustacean Tissue; 1,4,6,9-TCDT Is a Critical Negative-Control Congener

Environmental monitoring studies have repeatedly identified 2,4,6,8-TCDT as the dominant tetra-CDT congener in contaminated sediments and biota. In crab tissues from the Newark/Raritan Bay system, 2,4,6,8-TCDT levels exceeded those of 2,3,7,8-TCDD by a factor of 5–10, with the highest level (12 ppb) occurring in hepatopancreas [1]. A strong correlation (r² = 0.98) between 2,3,7,8-TCDD and 2,4,6,8-TCDT concentrations across sampling stations suggests common industrial sources [1]. Meanwhile, 2,4,6,8-TCDT in Passaic River sediments was reported at a mean concentration of 3,680 ppt [2]. For environmental forensic investigations seeking to differentiate between specific industrial sources (e.g., 2,4,5-T manufacturing vs. PCB contamination vs. pulp mill effluent), the presence or absence of non-2,4,6,8 congeners such as 1,4,6,9-TCDT serves as a diagnostic marker—yet this fingerprinting is impossible without the authentic 1,4,6,9-TCDT reference standard for retention-time matching and confirmation.

environmental forensics source apportionment bioaccumulation Newark Bay estuary

1,4,6,9-TCDT Fills a Critical Gap in PCDT Reference Standard Libraries: Wellington Laboratories' Commercial Availability Confirms Analytical Demand

A major bottleneck in PCDT environmental analysis has been the limited availability of authentic, pure congener standards—until recently, environmental PCDT concentrations were estimated using labeled 2,3,7,8-TeCDD as an internal standard under the unverified assumption of equal MS response [1]. Wellington Laboratories has now synthesized two native tetrachlorinated dibenzothiophene reference standards (TCDT-83 and TCDT-85) alongside a mass-labeled analog (MTCDT-85), specifically to address the detection needs for these potentially toxic compounds [2]. The 1,4,6,9-TCDT congener (CAS 134705-50-3) is commercially supplied at 98% purity by specialty chemical vendors such as Leyan (Cat. No. 1847857) , filling a specific gap in the congener library that was previously represented almost exclusively by 2,4,6,8-TCDT and 2,3,7,8-TCDT. The high logP (6.2–6.7) and zero hydrogen-bond donor count of this congener make it particularly suitable as a retention-time marker for the upper polarity boundary of the tetra-CDT elution window .

reference standard certified reference material HRGC-HRMS calibration environmental analysis

LogP and Physicochemical Profile: 1,4,6,9-TCDT Exhibits High Lipophilicity (logP ~6.2–6.7) That Drives Sediment Binding and Bioconcentration

The 2024 comprehensive review of PCDTs reports that all PCDTs possess logKOW values >4.0, with tetra-CDTs specifically demonstrating strong accumulation capacity in fish compared to other chlorinated PCDTs [1]. The EPI Suite prediction results indicated that biotransformation half-life in fish increases with the number of substituted chlorine atoms [1]. For 1,4,6,9-TCDT, the computed logP (XlogP3-AA) is 6.2–6.7 , which is within the range of 2,4,6,8-TCDT (estimated log Kow = 6.74 via KOWWIN v1.67) and 2,3,7,8-TCDT (log Kow >6), confirming similar bioaccumulation potential. However, subtle differences in logP arising from substitution pattern may influence sediment organic-carbon-normalized partition coefficients (log Koc), which range from approximately 1.95 to 2.49 mL g⁻¹ for 14 PCDT congeners in the Chaohu Lake SPM-water system [2]. The congener-specific logP value of 1,4,6,9-TCDT distinguishes it from other tetra-CDTs for quantitative structure-property relationship (QSPR) modeling of environmental fate.

logP bioaccumulation sediment-water partitioning persistent organic pollutant

Best-Fit Research and Industrial Application Scenarios for 1,4,6,9-Tetrachlorodibenzothiophene (CAS 134705-50-3)


Environmental Forensic Source Apportionment of PCDT Contamination Using Congener-Specific GC-HRMS Profiling

Environmental consulting firms and regulatory agencies investigating PCDT contamination in sediments, fish tissue, or industrial effluents can employ 1,4,6,9-TCDT as a diagnostic congener in multi-congener GC-HRMS profiling. Because the chlorine substitution pattern of 1,4,6,9-TCDT differs from the industrially dominant 2,4,6,8-TCDT congener (which reached 3,680 ppt in Passaic River sediments [1]), its presence or absence in sample chromatograms provides source-discrimination power for distinguishing between 2,4,5-T manufacturing legacy, PCB-related contamination, and pulp/paper mill effluents. The high logP (6.2–6.7) and strong sediment-binding propensity of this congener make it particularly useful as a conservative tracer in sediment core dating studies.

Calibration and Method Validation for HRGC-HRMS PCDT Analysis in Environmental Matrices

Analytical chemistry laboratories developing or validating methods for PCDT quantification in environmental samples (e.g., EPA Method 1613 for dioxins/furans extended to PCDTs) require authentic 1,4,6,9-TCDT as a calibration standard to establish congener-specific retention time windows and relative response factors (RRFs). Because mass spectrometry alone cannot distinguish between TCDT isomers—all sharing exact mass 319.879 Da (monoisotopic)—and because a resolution of ~20,000 is needed even to separate PCDTs from PCDDs [2], the authentic 1,4,6,9 congener is essential for confirming peak assignments and avoiding false positives in regulatory compliance testing. Wellington Laboratories' inclusion of this congener in its native TCDT standard suite [3] confirms the analytical community's recognition of this need.

Structure-Activity Relationship (SAR) Studies for Dioxin-Like vs. Non-Dioxin-Like Toxicity of PCDTs

Toxicological research groups investigating the congener-specific AhR activation potential of PCDTs need 1,4,6,9-TCDT to populate SAR matrices spanning diverse chlorine substitution patterns. While 2,3,7,8-TCDT has been characterized with an EC₅₀ of 7.5 nM in the Hepa-1 EROD assay (vs. 8 pM for TCDD) [4], the 1,4,6,9-substitution pattern—which lacks chlorine atoms at the 2,3,7,8 positions—is predicted to exhibit even lower or negligible AhR affinity. Testing this hypothesis requires the authentic compound, as CoMFA models have already been shown to perform poorly for sulfur-containing analogs due to the positive point charge of the sulfur atom [4]. The 98% purity specification is adequate for in vitro dose-response studies.

Computational QSAR/QSPR Model Training and Validation for PCDT Environmental Fate Prediction

Computational environmental chemistry groups developing QSAR models for PCDT retention indices, logKoc, or bioconcentration factors require experimental data for diverse congeners to train and validate their models. The QSRR models for GC retention indices currently achieve R² = 0.9942–0.9961, but these models were built on only 25 PCDTs with experimental RI data [5]. Adding experimental RI and logKoc values for 1,4,6,9-TCDT—a congener with a symmetric, non-laterally-substituted chlorine pattern—would improve model generalizability across the full PCDT congener space and reduce prediction uncertainty for the ~110 congeners lacking experimental measurements [5].

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